molecular formula C8H10N2O2 B8185181 Methyl 3-(pyrimidin-4-yl)propanoate

Methyl 3-(pyrimidin-4-yl)propanoate

Cat. No.: B8185181
M. Wt: 166.18 g/mol
InChI Key: WBFUHHNTIXPYDM-UHFFFAOYSA-N
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Description

Methyl 3-(pyrimidin-4-yl)propanoate is a methyl ester derivative featuring a pyrimidine ring attached to a propanoate backbone at the 4-position. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, confers electron-deficient characteristics, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

methyl 3-pyrimidin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFUHHNTIXPYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyrimidin-4-yl)propanoate typically involves the esterification of 3-(pyrimidin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(pyrimidin-4-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 3-(pyrimidin-4-yl)propanoic acid or 3-(pyrimidin-4-yl)propanone.

    Reduction: 3-(pyrimidin-4-yl)propanol or 3-(pyrimidin-4-yl)propylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 3-(pyrimidin-4-yl)propanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for the formation of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals. The compound can be synthesized through esterification of 3-(pyrimidin-4-yl)propanoic acid with methanol using a strong acid catalyst under reflux conditions.

Synthetic Routes
The synthetic routes typically involve:

  • Esterification of the corresponding acid.
  • Use of continuous flow reactors in industrial settings for better yield and efficiency.

Biological Research

Precursor for Bioactive Compounds
In biological research, this compound is utilized as a precursor for synthesizing bioactive molecules. Modifications of this compound can yield derivatives with potential therapeutic effects, including:

  • Antiviral properties.
  • Antibacterial activities.
  • Anticancer effects.

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interactions with biological targets such as enzymes and receptors. The pyrimidine ring structure is known to interact with nucleic acids and proteins, influencing various biochemical pathways.

Medicinal Chemistry

Drug Development
this compound and its derivatives are under investigation for their potential use in drug development. They are studied for their ability to modulate biological targets, making them promising candidates for new medications aimed at treating various diseases, particularly those associated with aberrant protein kinase activity .

Case Studies in Drug Development

  • Research has shown that pyrimidine derivatives can inhibit specific protein kinases involved in cancer progression, suggesting their utility in targeted cancer therapies .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is employed in producing specialty chemicals and materials. It plays a role in developing new catalysts and polymers with unique properties that can be tailored for specific applications.

Research Findings and Insights

Application AreaKey Findings
Chemical SynthesisUsed as an intermediate for synthesizing heterocyclic compounds; effective synthesis routes established.
Biological ResearchActs as a precursor for antiviral, antibacterial, and anticancer compounds; significant therapeutic potential identified.
Medicinal ChemistryInvestigated for drug development targeting protein kinases; promising results in preclinical studies reported .
Industrial ApplicationsUtilized in producing specialty chemicals; contributes to advancements in polymer science.

Mechanism of Action

The mechanism of action of Methyl 3-(pyrimidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The pyrimidine ring is known to interact with nucleic acids and proteins, which can lead to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds are structurally or functionally related to Methyl 3-(pyrimidin-4-yl)propanoate, differing in substituents, ester groups, or heterocyclic frameworks:

Structural Derivatives with Pyrimidine/Pyridine Substituents

Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate
  • Structure: Pyridine ring substituted with 2-amino and 5-fluoro groups at the 3-position propanoate.
  • Key Differences: The pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic density, impacting reactivity.
Methyl 3-(2-Amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate (CAS 497246-54-5)
  • Structure: Pyrimidine ring substituted with 2-amino, 4-hydroxy, and 6-methyl groups at the 5-position propanoate.
  • Key Differences: The hydroxyl and amino groups introduce hydrogen-bonding capacity, likely improving water solubility. The 6-methyl group adds steric bulk, which may influence metabolic stability in pharmaceutical contexts .
tert-Butyl 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]propanoate
  • Structure : A tert-butyl ester with a polyethylene glycol (PEG)-like chain.
  • Key Differences : The tert-butyl group and PEG chain significantly reduce polarity, resulting in a colorless oil state. Such derivatives are often used in drug delivery systems to enhance lipophilicity and prolong half-life .

Heterocyclic Variants

6-(3-Hydroxyprop-1-yn-1-yl)-1-(4-Methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1198425-67-0)
  • Structure: A fused pyrido-oxazinone system with a propargyl alcohol substituent.
  • Key Differences: The oxazinone ring introduces additional hydrogen-bond acceptors, while the propargyl group enables click chemistry applications. This contrasts with the simpler pyrimidine-propanoate framework, highlighting divergent synthetic utility .

Physicochemical and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Ester Group Physical State Notable Applications
This compound Pyrimidine None Methyl Not reported Organic synthesis intermediate
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine 2-amino, 5-fluoro Methyl Not reported Drug candidate intermediate
Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate Pyrimidine 2-amino, 4-hydroxy, 6-methyl Methyl Not reported Antimicrobial agents
tert-Butyl 3-[2-(PEG-like chain)]propanoate N/A PEG chain tert-Butyl Colorless oil Drug delivery systems

Key Observations :

  • Polarity: Hydroxyl and amino groups increase polarity, enhancing aqueous solubility.
  • Steric Effects : Bulky substituents (e.g., tert-butyl, PEG chains) improve metabolic stability but reduce reactivity.
  • Electronic Effects : Pyrimidine’s electron deficiency facilitates electrophilic substitutions, whereas pyridine derivatives may favor nucleophilic attacks.

Biological Activity

Methyl 3-(pyrimidin-4-yl)propanoate is a compound characterized by its pyrimidine ring and ester functional group, which contribute to its unique chemical reactivity and biological activity. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a propanoate moiety. The structural configuration allows for distinct interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester group can be hydrolyzed to release the active acid form, which may participate in biochemical reactions. The pyrimidine ring is known for its interactions with nucleic acids and proteins, potentially leading to modulation of biological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds derived from this structure have shown broad cytotoxic effects against cancer cell lines such as HT29, HCT116, and SW620, rivaling established chemotherapeutic agents like cisplatin .
  • Mechanisms : The anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antiviral and Antibacterial Properties

Research indicates that this compound has potential antiviral and antibacterial activities:

  • Antiviral : It has been shown to suppress SARS-CoV-2 viral replication in vitro, indicating its potential use in treating viral infections .
  • Antibacterial : The compound has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to or lower than those of traditional antibiotics .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
Study 1 Investigated the cytotoxic effects on prostate cancer cells (PC3), showing high antiproliferative activity at low concentrations .
Study 2 Examined the antibacterial efficacy against multidrug-resistant strains, revealing enhanced potency compared to standard antibiotics like ciprofloxacin .
Study 3 Analyzed the compound's interaction with DNA gyrase, suggesting a mechanism for its antibacterial action through enzyme inhibition .

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